molecular formula C20H15Cl2N3O7 B15152119 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15152119
M. Wt: 480.3 g/mol
InChI Key: LVTMPNQLDYLEJW-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in various fields of scientific research. This compound features a nitrophenyl group, a dichlorophenyl group, and a pyrrolidine ring, making it a unique molecule with significant potential in chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including nitration, acylation, and cyclization reactions. The nitration process is crucial for introducing the nitro group into the phenyl ring. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitro and dichlorophenyl groups play a crucial role in binding to target proteins, leading to inhibition or activation of specific pathways. The pyrrolidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15Cl2N3O7

Molecular Weight

480.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H15Cl2N3O7/c21-13-4-5-15(16(22)8-13)19(28)23-24-9-12(7-18(24)27)20(29)32-10-17(26)11-2-1-3-14(6-11)25(30)31/h1-6,8,12H,7,9-10H2,(H,23,28)

InChI Key

LVTMPNQLDYLEJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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